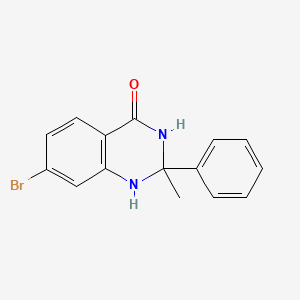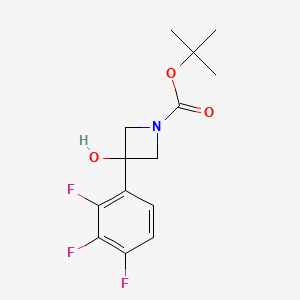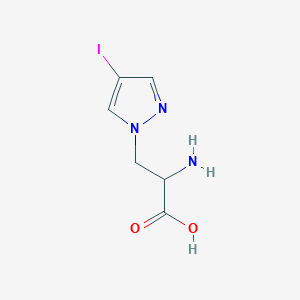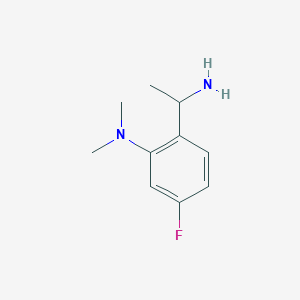
4-Bromomethyl-2-fluoropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromomethyl-2-fluoropyrimidine: is a chemical compound with the following molecular formula:
C5H3BrFN
. It belongs to the class of pyrimidine derivatives and contains both bromine and fluorine atoms. The compound’s structure consists of a pyrimidine ring with a bromomethyl group and a fluorine atom attached.Vorbereitungsmethoden
There are several synthetic routes to prepare 4-bromomethyl-2-fluoropyrimidine:
-
Direct Fluorination: : One method involves fluorinating 2,4-dibromopyrimidine using a fluorinating agent such as silver fluoride (AgF) or potassium fluoride (KF) . The reaction typically occurs in an organic solvent, and the product is isolated through purification techniques.
-
Bromination Followed by Fluorination: : Another approach is to first brominate 2-fluoropyrimidine and then introduce the methyl group using a suitable bromomethylating agent . This sequential process yields the desired compound.
Analyse Chemischer Reaktionen
4-Bromomethyl-2-fluoropyrimidine can participate in various chemical reactions:
-
Substitution Reactions: : The bromine atom can undergo substitution reactions, leading to the introduction of different functional groups. Common reagents include nucleophiles like amines or alkoxides.
-
Reduction: : The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH₄).
-
Fluorination: : The fluorine atom can be replaced by other halogens or functional groups through fluorination reactions.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in several fields:
-
Medicinal Chemistry: : Researchers explore its potential as a building block for designing new drugs. Its unique structure may contribute to specific interactions with biological targets.
-
Agrochemicals: : The compound’s reactivity makes it valuable for developing herbicides or fungicides.
-
Materials Science: : It can serve as a precursor for functional materials, including fluorescent dyes or polymers.
Wirkmechanismus
The exact mechanism by which 4-bromomethyl-2-fluoropyrimidine exerts its effects depends on its specific application. It may interact with enzymes, receptors, or cellular pathways, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
While there are related pyrimidine derivatives, the combination of bromine and fluorine in this compound sets it apart. Similar compounds include 2-bromo-4-fluoropyridine , but their distinct structures lead to different properties and applications.
Eigenschaften
Molekularformel |
C5H4BrFN2 |
|---|---|
Molekulargewicht |
191.00 g/mol |
IUPAC-Name |
4-(bromomethyl)-2-fluoropyrimidine |
InChI |
InChI=1S/C5H4BrFN2/c6-3-4-1-2-8-5(7)9-4/h1-2H,3H2 |
InChI-Schlüssel |
JJFQIGVGSOGXDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate oxalate](/img/structure/B13078325.png)
![7-(Dimethoxymethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13078328.png)

![3,6-Dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13078342.png)




![3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13078378.png)


